REACTION_CXSMILES
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[S:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:12]=[C:11](O)[N:10]3[N:14]=[CH:15][CH:16]=[C:9]3[N:8]=2)[CH2:3][CH2:2]1.CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:28])=O>>[Cl:28][C:11]1[N:10]2[N:14]=[CH:15][CH:16]=[C:9]2[N:8]=[C:7]([CH:4]2[CH2:5][CH2:6][S:1][CH2:2][CH2:3]2)[CH:12]=1
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Name
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Quantity
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1.5 g
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Type
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reactant
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Smiles
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S1CCC(CC1)C1=NC=2N(C(=C1)O)N=CC2
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Name
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|
Quantity
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2 mL
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Type
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reactant
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Smiles
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CN(C1=CC=CC=C1)C
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
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The residue was diluted with methylene chloride (50 mL)
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Type
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CUSTOM
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Details
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quenched with saturated NaHCO3 (50 mL)
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Type
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CUSTOM
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Details
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The mixture was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with methylene chloride (50 mL×2)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
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Details
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The residue was purified by Biotage (CH2Cl2/EtOAc, 20:1 to 4:1)
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Type
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CUSTOM
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Details
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LC/MS RT=1.92 Min (5 min method)
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Duration
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5 min
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Name
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|
Type
|
|
Smiles
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ClC1=CC(=NC=2N1N=CC2)C2CCSCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |